![molecular formula C9H7NO2S B1583416 2-Methylbenzo[d]thiazole-5-carboxylic acid CAS No. 24851-69-2](/img/structure/B1583416.png)
2-Methylbenzo[d]thiazole-5-carboxylic acid
Overview
Description
2-Methylbenzo[d]thiazole-5-carboxylic acid is an organic compound with the molecular formula C9H7NO2S. It is a derivative of benzothiazole, featuring a carboxylic acid group at the 5-position and a methyl group at the 2-position.
Mechanism of Action
Target of Action
It is known that thiazole derivatives can act as ligands of various receptors, such as estrogen receptors .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-hiv, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial dna gyrase b inhibitor activity, antitumor and cytotoxic activity .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
2-Methylbenzo[d]thiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as monoamine oxidase (MAO). Studies have shown that derivatives of this compound can act as potent and selective inhibitors of human MAO-B, with some derivatives exhibiting IC50 values as low as 0.0046 µM . This interaction is significant as MAO-B is involved in the metabolism of neurotransmitters, and its inhibition can have therapeutic implications for neurodegenerative disorders like Parkinson’s disease.
Cellular Effects
The effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a MAO inhibitor affects the oxidative deamination of neurotransmitters, leading to changes in cellular metabolism and signaling pathways . These effects can alter gene expression patterns and impact overall cellular function.
Molecular Mechanism
At the molecular level, 2-methyl-1,3-benzothiazole-5-carboxylic acid exerts its effects through binding interactions with biomolecules, particularly enzymes. The compound’s inhibition of MAO involves binding to the enzyme’s active site, preventing the metabolism of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can influence various physiological processes . Additionally, the compound may affect other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of MAO and the modulation of neurotransmitter levels. At higher doses, the compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of MAO affects the metabolism of neurotransmitters, leading to changes in the levels of metabolites such as hydrogen peroxide, ammonia, and aldehydes . These changes can impact overall metabolic processes and cellular function.
Transport and Distribution
Within cells and tissues, 2-methyl-1,3-benzothiazole-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-methyl-1,3-benzothiazole-5-carboxylic acid plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can influence its interaction with MAO and other mitochondrial enzymes, affecting cellular metabolism and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with methyl chloroacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group .
Industrial Production Methods: the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzo[d]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H7NO2S
- Molecular Weight : 193.22 g/mol
- CAS Number : 24851-69-2
The compound features a benzothiazole framework with a carboxylic acid group at the 5-position and a methyl group at the 2-position, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
MBTCA has been extensively studied for its potential as a pharmaceutical precursor . Its derivatives have shown promising results in various therapeutic areas:
- Anticancer Activity : Research indicates that MBTCA derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, compounds derived from MBTCA have demonstrated IC50 values in the micromolar range against A549 (lung cancer) and U251 (glioblastoma) cell lines, indicating strong anticancer potential .
- Antimicrobial Properties : Studies have reported that MBTCA and its derivatives possess significant antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics .
- Monoamine Oxidase Inhibition : MBTCA is recognized for its role as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial for increasing neurotransmitter levels, which can be beneficial in treating neurodegenerative disorders such as Parkinson's disease .
Biochemical Applications
MBTCA plays a vital role in biochemical research, particularly in:
- Enzyme Inhibition Studies : The compound's ability to inhibit enzymes like MAO has been utilized to understand metabolic pathways involving neurotransmitter degradation. This inhibition leads to increased levels of neurotransmitters like dopamine and serotonin, which are essential for mood regulation .
- Cell Signaling Modulation : Research shows that MBTCA influences cell signaling pathways by modulating gene expression and cellular metabolism, which is critical for understanding cellular responses to drugs .
Material Science
In addition to its biological applications, MBTCA serves as a building block in synthetic chemistry:
- Synthesis of Heterocyclic Compounds : The compound is used to synthesize more complex heterocycles that have applications in pharmaceuticals and agrochemicals .
- Dyes and Pigments Production : MBTCA derivatives are explored in the development of dyes and pigments due to their stable chemical properties .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of several MBTCA derivatives on human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, showcasing their potential as anticancer agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhanced activity significantly .
Case Study 2: MAO Inhibition Mechanism
Research focused on the inhibitory effects of MBTCA on MAO-B demonstrated that the compound binds effectively to the enzyme's active site. The study found that derivatives of MBTCA could achieve IC50 values as low as 0.0046 µM, indicating potent inhibition. This mechanism suggests potential therapeutic uses for treating conditions like depression and neurodegeneration .
Comparison with Similar Compounds
- 2-Methylbenzo[d]thiazol-5-amine
- 2-Methylbenzo[d]thiazole-5-carbonitrile
- 2-Methylbenzo[d]thiazol-6-amine
- 2,4-Dimethylbenzo[d]thiazole
Comparison: 2-Methylbenzo[d]thiazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, the carboxylic acid group allows for the formation of esters and amides, which are not possible with the amine or nitrile derivatives .
Biological Activity
2-Methylbenzo[d]thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The chemical formula for this compound is , and it features a thiazole ring, which is crucial for its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a versatile compound in medicinal applications .
1. Enzyme Inhibition:
this compound has been identified as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B. The compound binds to the active site of the enzyme, preventing the oxidative deamination of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and neurodegenerative diseases .
2. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial and antifungal properties. The thiazole moiety is known to interact with various cellular targets, disrupting microbial cell functions .
3. Cytotoxic Effects:
Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has demonstrated selective toxicity against human glioblastoma U251 cells and melanoma WM793 cells, potentially due to its ability to interfere with critical cellular pathways involved in cancer cell survival .
Biological Activity Summary Table
Case Studies
Case Study 1: MAO-B Inhibition
A study evaluated the inhibitory effects of various derivatives of this compound on MAO-B activity. The most potent derivative exhibited an IC50 value as low as 0.0046 µM, indicating strong potential for treating neurological disorders associated with dopamine metabolism .
Case Study 2: Anticancer Potential
In vitro tests on human cancer cell lines revealed that certain derivatives of this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM against various cancer types. The structural modifications in these derivatives were found to enhance their selectivity and potency against specific cancer cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable solubility properties. However, toxicity studies indicate that at higher doses, the compound may induce cellular toxicity and disrupt normal physiological processes . Safety assessments highlight skin irritation potential, necessitating careful handling during research and application .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUFPZOJUJGDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349491 | |
Record name | 2-Methylbenzo[d]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24851-69-2 | |
Record name | 2-Methylbenzo[d]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzothiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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